

physical and chemical properties of 2-Methylsulfanylpyrimidine-4-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylsulfanylpyrimidine-4-carbaldehyde

Cat. No.: B041421

[Get Quote](#)

An In-depth Technical Guide on 2-Methylsulfanylpyrimidine-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Methylsulfanylpyrimidine-4-carbaldehyde**, a key intermediate in the synthesis of various biologically active molecules. The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Chemical Identity and Structure

2-Methylsulfanylpyrimidine-4-carbaldehyde is a heterocyclic compound featuring a pyrimidine ring substituted with a methylsulfanyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position. This unique arrangement of functional groups makes it a versatile building block in organic synthesis.

Table 1: Compound Identifiers

Identifier	Value	Reference
CAS Number	1074-68-6	[1] [2]
Molecular Formula	C ₆ H ₆ N ₂ OS	[1] [2]
IUPAC Name	2-methylsulfanylpyrimidine-4-carbaldehyde	[2]
Synonyms	2-(Methylthio)pyrimidine-4-carbaldehyde, 4-Formyl-2-methylthiopyrimidine	[1] [2]
InChI	InChI=1S/C6H6N2OS/c1-10-6-7-3-2-5(4-9)8-6/h2-4H,1H3	[2]

| SMILES | CSC1=NC=CC(=N1)C=O |[\[2\]](#) |

Physicochemical Properties

The physicochemical properties of **2-Methylsulfanylpyrimidine-4-carbaldehyde** are crucial for designing reaction conditions, purification protocols, and formulation strategies. The available experimental and predicted data are summarized below.

Table 2: Physical and Chemical Properties

Property	Value	Remarks	Reference
Molecular Weight	154.19 g/mol	---	[1] [2]
Melting Point	68 °C	Experimental	[1] [3]
Boiling Point	110-112 °C	at 0.001 Torr	[1]
Density	1.29 ± 0.1 g/cm³	Predicted	[1]
pKa	-0.87 ± 0.23	Predicted	[1]
LogP	0.8	Computed	[2]
Vapor Pressure	0.00107 mmHg	at 25°C	[3]
Refractive Index	1.583	---	[3]

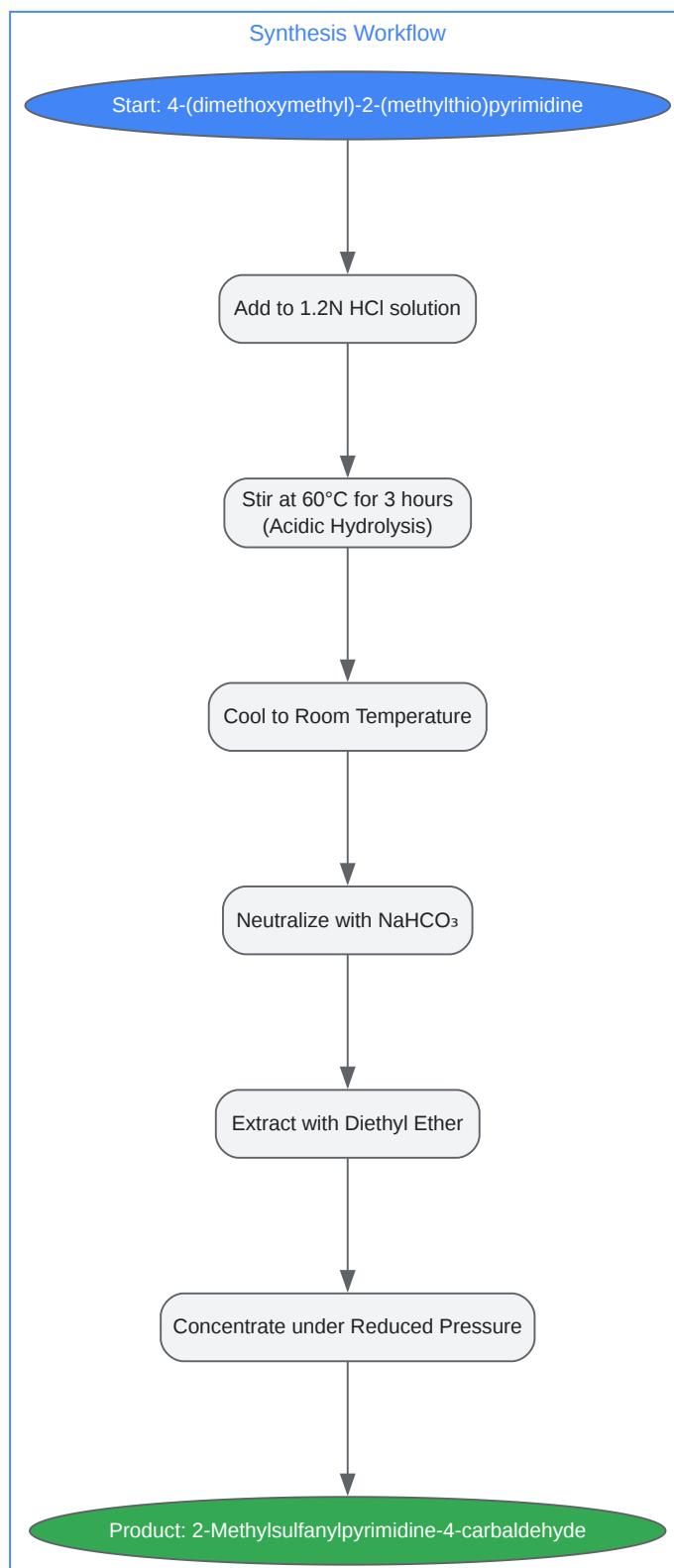
| Storage Temperature| 2-8°C | Under inert gas (Nitrogen or Argon) |[\[1\]](#) |

Spectral Data

While specific, high-resolution spectra for **2-Methylsulfanylpyrimidine-4-carbaldehyde** are not widely published in peer-reviewed journals, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

- ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the pyrimidine ring protons, the aldehyde proton (likely in the 9-10 ppm region), and a singlet for the methylsulfanyl (S-CH₃) group protons (typically in the 2.5-3.0 ppm region).
- ¹³C NMR: The carbon NMR spectrum would show distinct peaks for the carbons of the pyrimidine ring, the carbonyl carbon of the aldehyde group (around 190 ppm), and the methyl carbon of the methylsulfanyl group.
- FT-IR: The Fourier-transform infrared (FT-IR) spectrum should exhibit a strong characteristic absorption band for the aldehyde C=O stretching vibration, typically found in the range of 1680-1700 cm⁻¹. Other significant bands would correspond to C-H, C=N, and C=C stretching and bending vibrations of the aromatic ring and alkyl group.[\[4\]](#)

- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (154.19 g/mol). For instance, a related synthesis yielded a product with a reported LC-MS m/z of 155 ($M+1$).[5]

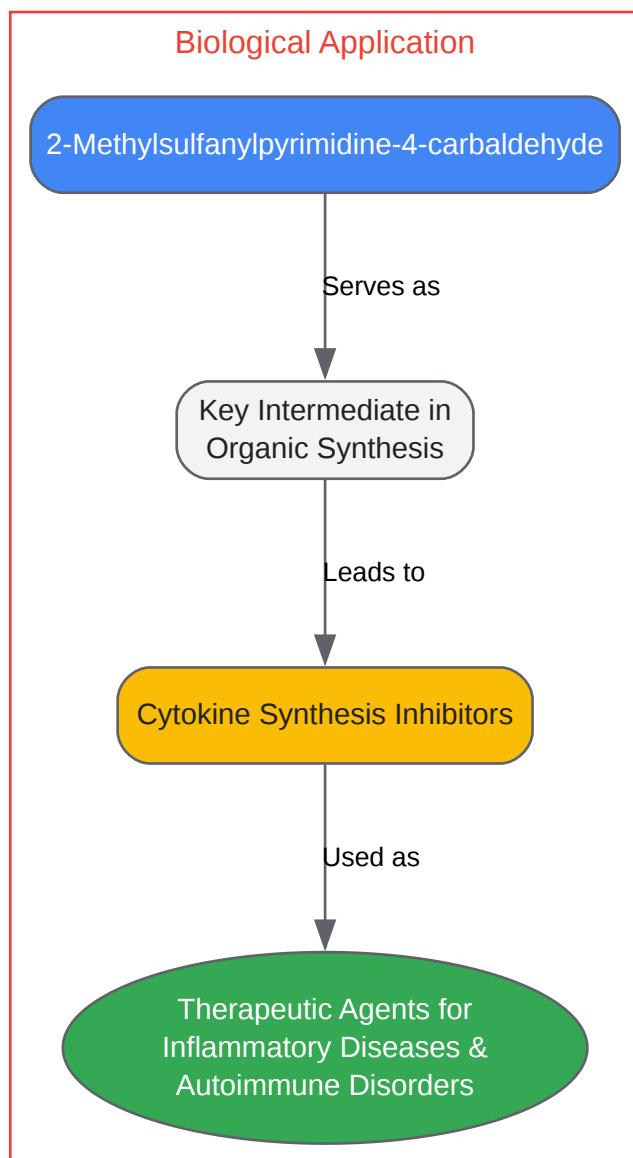

Synthesis and Experimental Protocols

2-Methylsulfanylpyrimidine-4-carbaldehyde is a synthetic compound. A common synthetic route involves the hydrolysis of an acetal precursor.

Experimental Protocol: Synthesis via Acetal Hydrolysis[5]

This protocol is adapted from a documented synthesis of 2-(methylthio)pyrimidine-4-carboxaldehyde.[5]

- Reaction Setup: A solution of 4-(dimethoxymethyl)-2-(methylthio)pyrimidine (53.7 g, 268 mmol) is prepared.
- Acidic Hydrolysis: The starting material is slowly added to a stirred aqueous solution of 1.2N HCl (300 mL, 268 mmol, 1.0 eq.) at 60 °C.
- Reaction Time: The mixture is stirred continuously at 60 °C for 3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Work-up and Isolation:
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The mixture is neutralized by the slow addition of solid sodium bicarbonate.
 - The crude product is extracted with diethyl ether (3 x 150 mL).
 - The combined organic layers are concentrated under reduced pressure.
- Product: The target compound, 2-(methylthio)pyrimidine-4-carboxaldehyde, is obtained as a yellow solid (14.2 g, 34% yield).[5]


[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **2-Methylsulfanylpyrimidine-4-carbaldehyde**.

Biological Relevance and Applications in Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.^{[6][7]} Derivatives of pyrimidine exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.^[8]

2-Methylsulfanylpyrimidine-4-carbaldehyde, also known by its synonym 4-Formyl-2-methylthiopyrimidine, serves as a crucial intermediate in the synthesis of cytokine synthesis inhibitors.^{[1][3]} Cytokines are key signaling proteins that mediate inflammatory and immune responses. Inhibitors of their synthesis are vital in treating a host of diseases, including autoimmune disorders and certain cancers. The aldehyde group provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecules with potential therapeutic value.

[Click to download full resolution via product page](#)

Role as an intermediate in developing cytokine synthesis inhibitors.

This technical guide provides foundational data for researchers working with **2-Methylsulfanylpyrimidine-4-carbaldehyde**. Further experimental validation of predicted properties is recommended for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-METHYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE Eight Chongqing Chemdad Co., Ltd [chemdad.com]
- 2. 2-Methylsulfanylpyrimidine-4-carbaldehyde | C₆H₆N₂OS | CID 15407008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-METHYLSULFANYL-PYRIMIDINE-4-CARBALDEHYDE | 1074-68-6 [chemicalbook.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 2-Methylsulfanylpyrimidine-4-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041421#physical-and-chemical-properties-of-2-methylsulfanylpyrimidine-4-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com